molecular formula C59H96O25 B150053 Cussosaponin C CAS No. 366814-42-8

Cussosaponin C

Cat. No. B150053
M. Wt: 1205.4 g/mol
InChI Key: RLVCFPDMEANTCJ-BGVVGBMBSA-N
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Description

Cussosaponin C is not directly mentioned in the provided papers. However, the papers do discuss various natural products and synthetic methodologies that could be relevant to the study of Cussosaponin C. For instance, the synthesis of complex natural products, including peptide natural products, is discussed with a focus on Cu-mediated C(sp(2))-N bond formation . This method could potentially be applied to the synthesis of Cussosaponin C if it contains peptide-like bonds or requires copper-mediated reactions in its synthesis.

Synthesis Analysis

The papers provided do not specifically address the synthesis of Cussosaponin C, but they do offer insights into the synthesis of other complex natural products. For example, the total synthesis of curacin A is achieved by connecting different segments of the molecule, which is a common strategy in the synthesis of complex molecules . Similarly, the synthesis of clavirolide C involves Cu-catalyzed asymmetric conjugate additions and Ru-catalyzed ring-closing metathesis . These methods could be considered when planning the synthesis of Cussosaponin C, depending on its molecular structure.

Molecular Structure Analysis

The molecular structure of Cussosaponin C is not discussed in the provided papers. However, the papers do mention the importance of stereochemistry and the use of asymmetric synthesis to achieve the desired configuration of molecules . This information is crucial when analyzing the molecular structure of Cussosaponin C, as the stereochemistry can significantly affect the biological activity of the compound.

Chemical Reactions Analysis

While the provided papers do not discuss chemical reactions specific to Cussosaponin C, they do highlight the use of copper-mediated reactions in the synthesis of natural products . These reactions are important for forming C-N bonds, which are common in many natural products. Additionally, the use of ring-closing metathesis is mentioned as a key step in the synthesis of clavirolide C , which could be relevant if Cussosaponin C has a cyclic structure that requires the formation of new rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cussosaponin C are not detailed in the provided papers. However, the papers do discuss the properties of other natural products, such as the neurite outgrowth-promoting activity of a fucosylated chondroitin sulfate trisaccharide . This type of biological activity is an important aspect of the physical and chemical properties analysis, as it provides insight into the potential applications of the compound.

Scientific Research Applications

Application Summary

Cussosaponin C is one of the triterpenoid saponins that can be found in the root of Pulsatilla koreana Nakai (Ranunculaceae). These saponins have been studied for their biological activities .

Methods of Application

A novel method of high performance liquid chromatography coupled with a charged aerosol detector (HPLC-CAD) has been developed and validated for the simultaneous determination of four triterpenoid saponins, including Cussosaponin C . The analytes were separated by the Supelco Ascentis® Express C18 column with gradient elution of methanol and water at a flow rate of 0.8 mL/min at 30°C .

Results or Outcomes

Linear calibration curves were obtained within the concentration ranges of 2 - 200 μg/mL for Cussosaponin C with a correlation coefficient (R2) greater than 0.995 . The limit of detection (LOD) and quantification (LOQ) were 0.04 - 0.2 and 2 - 5 μg/mL, respectively . The validity of the developed HPLC-CAD method was confirmed by satisfactory values of linearity, intra- and inter-day accuracy, and precision .

Cosmetics and Food Industry

Application Summary

Saponins, including Cussosaponin C, have emerged as commercially significant compounds with expanding applications in food, cosmetics, and other pharmaceutical applications . This is due to their surfactant properties and biological activities .

Methods of Application

Saponins are used in the semi-synthesis of steroidal medicines for phytotherapy and the beauty sector . They are also used in various plant medications and folk remedies .

Results or Outcomes

Saponins are thought to be the primary components of various plant medications and folk remedies, which are accountable for a variety of pharmacological effects . They have great potential for replacing toxic synthetic or animal-derived surfactants in a wide range of modern commercial products .

Anticancer Research

Application Summary

Saponins, including Cussosaponin C, have received significant attention due to their biological activities such as anticancer properties .

Methods of Application

Saponins are used in the semi-synthesis of steroidal medicines for phytotherapy . They are also used in various plant medications and folk remedies .

Results or Outcomes

Saponins are thought to be the primary components of various plant medications and folk remedies, which are accountable for a variety of pharmacological effects . They have great potential for replacing toxic synthetic or animal-derived surfactants in a wide range of modern commercial products .

Safety And Hazards

The specific safety and hazards associated with Cussosaponin C are not detailed in the search results. It is recommended to handle it with appropriate safety measures .

Relevant Papers The search results mention a paper by Lee KY, et al. titled “Quality control of Pulsatilla koreana based on the simultaneous determination of triterpenoidal saponins by HPLC-ELSD and principal component analysis” published in Phytochem Anal in 2010 . This paper may provide more insights into the properties and applications of Cussosaponin C.

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O25/c1-23(2)26-12-17-59(54(74)84-52-45(72)41(68)38(65)30(80-52)22-76-49-46(73)42(69)47(29(20-60)79-49)82-50-43(70)39(66)35(62)24(3)77-50)19-18-57(8)27(34(26)59)10-11-32-56(7)15-14-33(55(5,6)31(56)13-16-58(32,57)9)81-53-48(37(64)28(61)21-75-53)83-51-44(71)40(67)36(63)25(4)78-51/h24-53,60-73H,1,10-22H2,2-9H3/t24-,25-,26-,27+,28-,29+,30+,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,56-,57+,58+,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVCFPDMEANTCJ-BGVVGBMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1205.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cussosaponin C

Citations

For This Compound
21
Citations
L Harinantenaina, R Kasai… - Chemical and …, 2002 - jstage.jst.go.jp
1290 Notes Chem. Pharm. Bull. 50 (9) 1290—1293 (2002) Vol. 50, No. 9 nose were obtained from 4. Inspection of the 1H-and 13C-NMR spectral data (Tables 1, 2) confirmed that 3 and …
Number of citations: 36 www.jstage.jst.go.jp
LK Xu, RX Deng, YH Feng, XR Yang… - Zhongguo Zhong yao …, 2022 - europepmc.org
… Six compounds were obtained from the n-butanol fraction of ethanol extract of Pulsatillae Radix and identified as 23-aldehyde-cussosaponin C(1), cussosaponin C(2), anemoside B4(3)…
Number of citations: 3 europepmc.org
KY Lee, YW Cho, J Park, DY Lee, SH Kim… - Phytochemical …, 2010 - Wiley Online Library
… Among five triterpenoidal saponins, pulsatilla saponin H (2) and anemoside B4 (3) were the dominant ones, while pulsatilloside E (1) and cussosaponin C (5) could not be detected in …
HS Yeom, JH Suh, JR Youm, SB Han - Bulletin of the Korean …, 2010 - koreascience.kr
… E, pulsatilla saponin H, anemoside B4 and cussosaponin C. Analytes were separated by the … - 200 µg/mL for pulsatilloside E, anemoside B4 and cussosaponin C, and 5 - 500 µg/mL for …
Number of citations: 17 koreascience.kr
H Yeom, JH Suh, JR Youm, SB Han - 한국분석과학회학술대회, 2010 - dbpia.co.kr
The four triterpenoid saponins (pulsatilloside E, pulsatilla saponin H, anemoside B4 and cussosaponin C) are the major bioactive constituents of Pulsatilla koreana Nakai (…
Number of citations: 3 www.dbpia.co.kr
E Kim, HK Mok, TK Hyun - Agronomy, 2022 - mdpi.com
… , procyanidins, and proanthocyanidins [6,7], whereas triterpenoid saponins (pulsatilloside F, hederacolchiside F, patrinia saponin H3, hederasaponin B, and cussosaponin C) in R. …
Number of citations: 9 www.mdpi.com
G Łaska, A Sienkiewicz, M Stocki, JK Zjawiony… - 2019 - egrove.olemiss.edu
The present study aimed to identify biologically active secondary metabolites from the rare plant species, Pulsatilla patens subsp. patens and the cultivated P. vulgaris subsp. vulgaris. …
Number of citations: 8 egrove.olemiss.edu
W Li, Y Ding, YN Sun, XT Yan, SY Yang… - Chemical and …, 2013 - jstage.jst.go.jp
In the present study, a new oleanane-type triterpenoid saponin, pulsatilloside F (1), along with 21 known compounds (2–22), were isolated from the root of Pulsatilla koreana. Their …
Number of citations: 19 www.jstage.jst.go.jp
W Li, YN Sun, XT Yan, SY Yang, SJ Lee, HJ Byun… - Molecules, 2013 - mdpi.com
Pulsatilla koreana, a species endemic to Korea, is an important herb used in traditional medicine to treat amoebic dysentery and malaria. In the present study, 23 oleanane-type …
Number of citations: 32 www.mdpi.com
NP Thao, BTT Luyen, SH Jo, TM Hung… - Archives of pharmacal …, 2014 - Springer
Medicinal plants constitute an important source of potential therapeutic agents for diabetes. The purpose of present study is to investigate the effect of root extract of Rosa rugosa Thunb. …
Number of citations: 20 link.springer.com

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